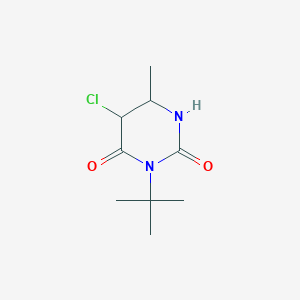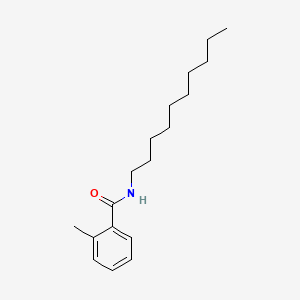
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyano group, a chloro-fluorophenyl ring, and an enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile intermediate. This intermediate is then subjected to a reaction with N-methylacetamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide exerts its effects involves interaction with specific molecular targets. The cyano group can act as an electrophile, while the chloro-fluorophenyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pydiflumetofen: A pyrazole carboxylic acid amide derivative with similar structural features.
Flucloxacillin: Contains a chloro-fluorophenyl ring and is used as an antibiotic.
Uniqueness
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and enamide moieties differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H8ClFN2O |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(16)7(6-14)5-8-9(12)3-2-4-10(8)13/h2-5H,1H3,(H,15,16)/b7-5+ |
Clé InChI |
KQBGZQDQJMSBCE-FNORWQNLSA-N |
SMILES isomérique |
CNC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/C#N |
SMILES canonique |
CNC(=O)C(=CC1=C(C=CC=C1Cl)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11987308.png)


![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)





![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)

![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
